TDEAZ vs. Zirconium Tetra-tert-butoxide (ZTB): Direct CVD Film Structure Comparison
A direct comparative study by Kawamoto and Shimogaki (2002) evaluated CVD of ZrO₂ films using TDEAZ and ZTB as zirconium sources [1]. Films deposited from TDEAZ retained an amorphous structure across all deposition temperatures, whereas ZTB-derived films exhibited temperature‑dependent crystallinity and transitioned from amorphous to cubic to monoclinic upon annealing. The TDEAZ process exhibited no gas‑phase decomposition, in contrast to ZTB which decomposed into two reactive intermediates, complicating step‑coverage control. Although quantitative carbon content values were not reported in the abstract, the authors explicitly state that TDEAZ films contained more carbon than ZTB films, highlighting a trade‑off in precursor selection [1].
| Evidence Dimension | Film structure stability under annealing and carbon impurity level |
|---|---|
| Target Compound Data | Amorphous across all deposition temperatures; higher carbon content than ZTB |
| Comparator Or Baseline | ZTB (zirconium tetra-tert-butoxide): film structure changed from amorphous → cubic → monoclinic upon RTA; lower carbon content |
| Quantified Difference | Qualitative difference in film structure and carbon content |
| Conditions | CVD of ZrO₂ on Si substrates; RTA up to 900 °C |
Why This Matters
Amorphous gate dielectrics are preferred for CMOS scaling to avoid grain‑boundary leakage; TDEAZ provides a simpler, surface‑limited CVD process without gas‑phase intermediates, enabling better step coverage on 3D structures.
- [1] Kawamoto, T., & Shimogaki, Y. (2002). Precise control of CVD-ZrO₂ film properties based on kinetic information. MRS Proceedings, 697, 524. https://doi.org/10.1557/PROC-697-P5.24 View Source
